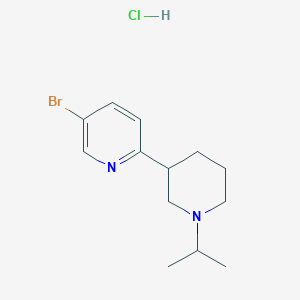
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride
Descripción general
Descripción
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride, commonly known as 5-Bromo-2-pyridine, is an organic compound with the molecular formula C9H14BrN. It is a white powder that is insoluble in water, but soluble in organic solvents. It is commonly used in organic synthesis and as a reagent for a range of applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride and its derivatives are essential in various synthetic chemistry applications. An efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been developed. This methodology involves judicious functionalization of halogenated pyridines and pyrimidines, leading to high-yielding routes suitable for the synthesis of these compounds and potentially rapid access to other heterocyclic analogues (Morgentin et al., 2009). Additionally, novel pyridine-based derivatives have been synthesized via Suzuki cross-coupling reactions, indicating the compound's utility in creating diverse molecular structures (Ahmad et al., 2017).
Pharmacological Potential and Material Applications
Compounds derived from 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride have shown potential in various fields, including medicinal chemistry and materials science. For example, pyridinesulfonamide, a related compound, has exhibited a wide range of applications in novel drug development. Stereostructures of its derivatives have been researched, and their potential effects on cancer activity and enzyme inhibition have been investigated (Zhou et al., 2015). Moreover, heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with derivatives of 5-bromo-2-(1-isopropylpiperidin-3-yl)pyridine have been synthesized, exhibiting a wide span of redox and emission properties, hinting at their potential in organic light-emitting devices (Stagni et al., 2008).
Chemical Reactivity and Molecular Structure
The chemical reactivity and molecular structure of 5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride derivatives are pivotal in understanding their applications. The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their antibacterial activity against a range of bacteria demonstrate the compound's significance in developing new antimicrobial agents (Bogdanowicz et al., 2013). Additionally, the crystal structure analysis of related compounds, such as the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has provided valuable insights into their molecular architecture, furthering their application in various scientific fields (Anuradha et al., 2014).
Propiedades
IUPAC Name |
5-bromo-2-(1-propan-2-ylpiperidin-3-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.ClH/c1-10(2)16-7-3-4-11(9-16)13-6-5-12(14)8-15-13;/h5-6,8,10-11H,3-4,7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHOFZPSGAUPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1-isopropylpiperidin-3-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



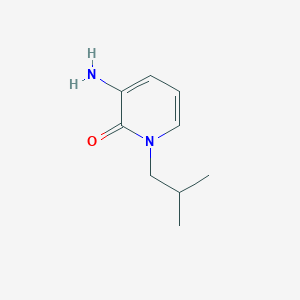
![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)
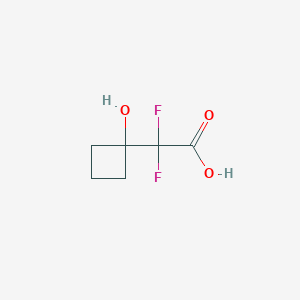
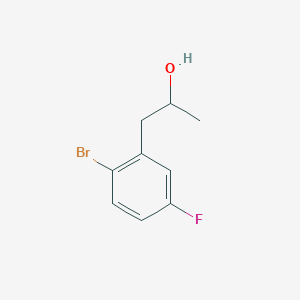
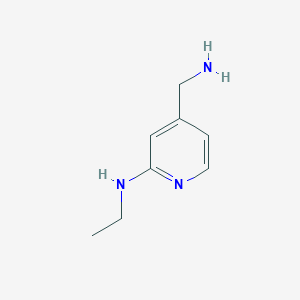
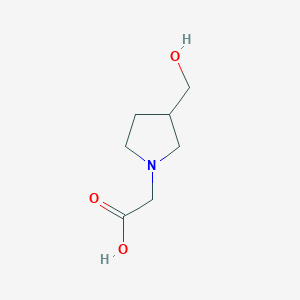
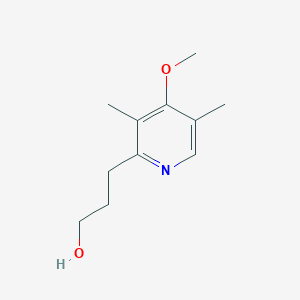
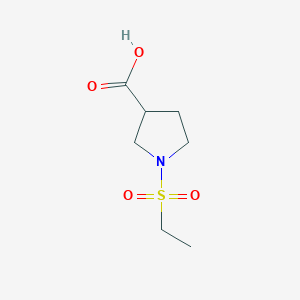
![tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate](/img/structure/B1443496.png)

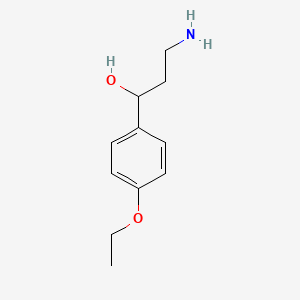
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
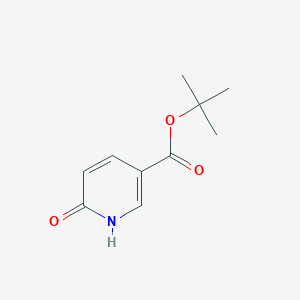
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)